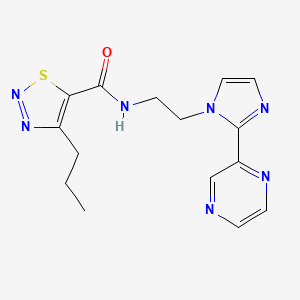

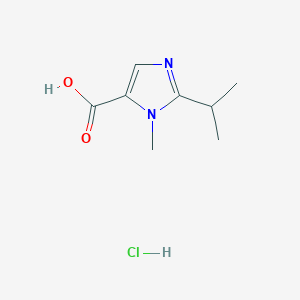

tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information on the synthesis of “tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate”, there are related compounds that have been synthesized. For instance, an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported . The synthesis involved a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .Aplicaciones Científicas De Investigación

Cycloaddition Reactions

The reactivity of tert-butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate derivatives in cycloaddition reactions has been studied, demonstrating their potential in synthesizing pyrazole derivatives. For instance, the experimental and computational investigation of the 1,3-dipolar cycloaddition of tert-butyl N-ethynyl-N-phenylcarbamate with C-carboxymethyl-N-phenylnitrilimine highlights the formation of 5-amino pyrazole as a single regioisomer, which can be further functionalized (González et al., 2013).

Synthetic Methodologies

Research on the synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate illustrates the versatility of tert-butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate in generating complex molecular structures, such as diketopiperazines, which are of interest due to their potential biological activities (Liu et al., 2012).

Crystallographic Studies

Crystallographic studies of related compounds, such as (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, provide insights into the structural aspects of these molecules, contributing to the understanding of their reactivity and interaction potentials (Kant et al., 2015).

Fluorescence Switching and Organogel Formation

The functionalization of tert-butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate derivatives has led to materials with intriguing properties, such as reversible mechanofluorochromic behavior and organogel formation. These materials show potential in sensing and materials science applications due to their ability to undergo fluorescence switching and form stable organogels in organic solvents (Sun et al., 2019).

Solid and Solution Phase Synthesis

A new reagent based on the tert-butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate framework has been developed for the efficient synthesis of protected guanidines from primary and secondary amines. This highlights the compound's utility in synthetic chemistry for generating a wide range of biologically relevant molecules (Yong et al., 1999).

Sensory Materials

Studies on benzothiazole-modified carbazole derivatives show that tert-butyl carbazole derivatives can be used to detect volatile acid vapors, demonstrating the compound's potential in developing chemosensory materials (Sun et al., 2015).

Propiedades

IUPAC Name |

tert-butyl N-(1-ethyl-5-formylpyrazol-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-5-14-9(7-15)8(6-12-14)13-10(16)17-11(2,3)4/h6-7H,5H2,1-4H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSFZZRVPDBCKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)NC(=O)OC(C)(C)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2549490.png)

![6-(5-Bromofuran-2-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2549492.png)

![{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2549493.png)

![4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-fluoro-N-methylbenzamide](/img/structure/B2549496.png)

![3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate](/img/structure/B2549497.png)

![methyl 4-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2549500.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)pentanamide](/img/structure/B2549509.png)

![2-[[1-[2-(2,4-Dichlorophenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2549510.png)